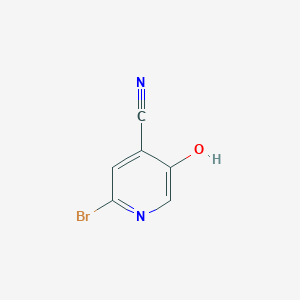

2-Bromo-5-hydroxyisonicotinonitrile

Description

2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2, a hydroxyl group at position 5, and a nitrile group at position 2. Its molecular framework combines halogenation, hydroxylation, and nitrile functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the hydroxyl and nitrile groups contribute to hydrogen-bonding interactions and polarity, respectively.

Properties

IUPAC Name |

2-bromo-5-hydroxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYKACKGYHWLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxyisonicotinonitrile typically involves the bromination of 5-hydroxyisonicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-5-hydroxyisonicotinonitrile are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxyisonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.

Reduction: Amines derived from the reduction of the nitrile group

Scientific Research Applications

2-Bromo-5-hydroxyisonicotinonitrile has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyisonicotinonitrile largely depends on its chemical reactivity. The bromine atom and hydroxyl group make it a versatile intermediate in various organic reactions. Its reactivity can be attributed to the electron-withdrawing effects of the bromine and nitrile groups, which influence the compound’s behavior in substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Bromo-5-hydroxyisonicotinate (CAS 1256810-42-0)

- Structure : Shares the pyridine core with bromine (position 2) and hydroxyl (position 5), but replaces the nitrile with a methyl ester at position 4.

- Key Differences :

- The ester group increases lipophilicity compared to the polar nitrile.

- Reactivity: The ester is susceptible to hydrolysis, whereas the nitrile is more stable under acidic/basic conditions.

- Applications : Likely used in ester-based coupling reactions, contrasting with the nitrile’s role in click chemistry or metal coordination .

5-Bromo-2-hydroxybenzonitrile

- Structure : Benzene ring with bromine (position 5), hydroxyl (position 2), and nitrile (position 1).

- Key Differences: Ring System: The absence of a pyridine nitrogen reduces electron-deficient character, altering reactivity in nucleophilic substitutions. Hydrogen Bonding: Both compounds exhibit O–H⋯N hydrogen bonds (O⋯N distances: ~2.80–2.81 Å in 5-bromo-2-hydroxybenzonitrile), but the pyridine ring in 2-bromo-5-hydroxyisonicotinonitrile may enhance coordination with metals .

Halogen and Substituent Position Isomerism

2-Bromo-5-chloroisonicotinic Acid (CAS 886365-31-7)

- Structure : Pyridine with bromine (position 2), chlorine (position 5), and a carboxylic acid at position 4.

- Key Differences :

5-Bromo-2,3-difluorobenzonitrile

- Structure : Benzene ring with bromine (position 5), difluoro (positions 2,3), and nitrile (position 1).

- Lipophilicity: The difluoro substitution boosts hydrophobicity, impacting membrane permeability in drug design .

2-Bromo-5-fluoroisonicotinamide

- Structure : Pyridine with bromine (position 2), fluorine (position 5), and an amide at position 4.

- Key Differences: Hydrogen Bonding: The amide provides dual H-bond donor/acceptor sites, unlike the nitrile’s lone acceptor capability. Bioactivity: Amide derivatives are common in kinase inhibitors, suggesting divergent therapeutic targets compared to nitrile-containing analogs .

Data Tables

Table 1: Physical and Structural Properties

Biological Activity

2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic compound with significant potential in organic synthesis and pharmaceutical research. Its structure, characterized by the presence of a bromine atom and a hydroxyl group, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₃BrN₂O

- Molecular Weight : 199.00 g/mol

- Structure : Contains a bromine atom at the 2-position and a hydroxyl group at the 5-position of the isonicotinonitrile framework.

The biological activity of 2-Bromo-5-hydroxyisonicotinonitrile is largely attributed to its chemical reactivity. The electron-withdrawing nature of the bromine and nitrile groups influences its behavior in various reactions, making it a versatile intermediate. The compound can undergo:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines, leading to derivatives with potential biological activities.

- Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, which may exhibit different biological properties.

- Reduction Reactions : The nitrile group can be converted into amines, which are often biologically active.

Biological Activity

Research indicates that 2-Bromo-5-hydroxyisonicotinonitrile exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of isonicotinonitrile compounds possess antimicrobial properties. The introduction of bromine and hydroxyl groups may enhance these effects, making 2-Bromo-5-hydroxyisonicotinonitrile a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Preliminary research suggests that compounds related to 2-Bromo-5-hydroxyisonicotinonitrile may have anticancer activity. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Neuroprotective Effects

Some studies focus on the neuroprotective potential of similar compounds, indicating that modifications in their structure can lead to enhanced protective effects against neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against various bacterial strains; showed significant inhibition at certain concentrations. | Suggests potential as an antimicrobial agent. |

| Anticancer Activity Investigation | Tested on cancer cell lines; demonstrated reduced viability in treated cells compared to controls. | Supports further exploration as an anticancer compound. |

| Neuroprotective Study | Assessed for protective effects on neuronal cells exposed to oxidative stress; showed reduced cell death. | Indicates promise for neuroprotective applications. |

Comparison with Similar Compounds

The unique combination of bromine and hydroxyl functionalities in 2-Bromo-5-hydroxyisonicotinonitrile differentiates it from similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Bromoisonicotinonitrile | Lacks hydroxyl group; potentially less reactive. |

| 5-Hydroxyisonicotinonitrile | Lacks bromine atom; affects reactivity profile. |

| 2-Chloro-5-hydroxyisonicotinonitrile | Chlorine instead of bromine; different reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.